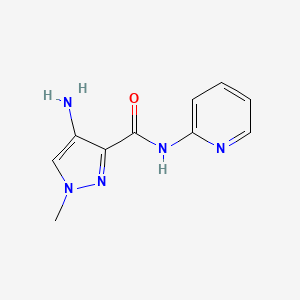![molecular formula C28H31N3O2 B3017388 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 429643-63-0](/img/structure/B3017388.png)
2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C28H31N3O2 and its molecular weight is 441.575. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds with similar structures have been synthesized and evaluated for their antibacterial properties. For example, derivatives based on benzimidazole and pyramidine structures have been tested against different bacterial strains, demonstrating significant antibacterial activity. These findings suggest potential applications in developing new antibacterial agents to combat resistant bacterial infections (Kumaraswamy Gullapelli, M. Thupurani, G. Brahmeshwari, 2014).
Antitumor and Anticancer Activity
Research on compounds with similar structural features has explored their antitumor and anticancer potential. Studies have synthesized and tested various derivatives for their efficacy against different cancer cell lines. These efforts aim to identify novel compounds that could serve as leads for developing new anticancer drugs, highlighting the importance of such chemical structures in cancer research (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Antioxidant Activity
The antioxidant potential of compounds bearing benzimidazole structures has been investigated, indicating their possible role in protecting against oxidative stress. Such properties are crucial in the context of developing therapeutic agents aimed at mitigating oxidative damage in various diseases, including neurodegenerative disorders (K. Chkirate, S. Fettach, K. Karrouchi, 2019).
Imaging and Diagnostic Applications
Some derivatives have been developed as radioligands for imaging purposes, such as positron emission tomography (PET), to study specific receptors in the brain. This application is critical for advancing diagnostic tools and understanding various neurological conditions, demonstrating the broad applicability of such compounds in medical research (Cyrille Thominiaux, F. Mattner, I. Greguric, 2007).
Drug Metabolism Studies
Research involving structurally similar chloroacetamide herbicides has shed light on their metabolism in human and rat liver microsomes, contributing to a better understanding of the metabolic pathways and potential toxicological implications of such compounds. Such studies are vital for assessing the safety and environmental impact of new chemical entities (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000).
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have been utilized in a diverse range of applications, including pharmaceuticals and agrochemicals . They are key components to functional molecules used in everyday applications .
Mode of Action
Imidazole derivatives have been known to interact with various targets in different ways depending on their structure and the functional groups they carry .
Biochemical Pathways
It is known that imidazole derivatives can influence a variety of biochemical pathways depending on their structure and the targets they interact with .
Pharmacokinetics
The structure of the compound, which includes six benzene rings and two weak basic nitrogens, suggests a higher degree of conjugation and perfect ionization efficiency . These properties could potentially influence its bioavailability.
Result of Action
It is known that imidazole derivatives can have a variety of effects at the molecular and cellular level depending on their structure and the targets they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action and stability of imidazole derivatives .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O2/c1-4-23-15-11-12-21(3)28(23)31(20-33-5-2)27(32)19-30-25-17-10-9-16-24(25)29-26(30)18-22-13-7-6-8-14-22/h6-17H,4-5,18-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQLOCBHFVDBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3017318.png)
![N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B3017320.png)



![2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3017326.png)

![2-(cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3017328.png)
